molecular formula C31H32N2O6S B1283238 Boc-cys(trt)-osu CAS No. 75179-29-2

Boc-cys(trt)-osu

Cat. No.: B1283238
CAS No.: 75179-29-2
M. Wt: 560.7 g/mol
InChI Key: JIXAKJALBJDZTP-VWLOTQADSA-N
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Description

Boc-cys(trt)-osu, also known as N-(tert-Butoxycarbonyl)-S-trityl-L-cysteine N-hydroxysuccinimide ester, is a compound widely used in peptide synthesis. It is a derivative of cysteine, an amino acid, and is protected by tert-butyloxycarbonyl (Boc) and trityl (Trt) groups to prevent unwanted reactions during synthesis. This compound is particularly valuable in the field of solid-phase peptide synthesis (SPPS) due to its stability and reactivity.

Scientific Research Applications

Boc-cys(trt)-osu has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex peptides and proteins, enabling the study of their structure and function.

    Biology: It facilitates the creation of peptide-based probes and inhibitors for studying biological processes.

    Medicine: It is involved in the development of peptide-based drugs and therapeutic agents.

    Industry: It is used in the production of peptide-based materials and coatings.

Mechanism of Action

Target of Action

N-tert-Butoxycarbonyl-S-trityl-L-cysteine, also known as Boc-Cys(Trt)-OH, is primarily used in peptide synthesis . Its primary targets are the amino acid sequences in peptides and proteins where cysteine residues are needed . The role of this compound is to protect the cysteine residues during the synthesis process .

Mode of Action

Boc-Cys(Trt)-OH interacts with its targets by being incorporated into the growing peptide chain during the synthesis process . The tert-butoxycarbonyl (Boc) group protects the amino group of the cysteine residue, while the trityl (Trt) group protects the thiol group of the cysteine residue . These protecting groups prevent unwanted side reactions during the synthesis process, ensuring that the cysteine residue is correctly incorporated into the peptide .

Biochemical Pathways

The use of Boc-Cys(Trt)-OH in peptide synthesis affects the biochemical pathways involved in protein synthesis and folding . By protecting the cysteine residues, this compound facilitates the synthesis of complex disulfide-rich peptides, which are often involved in important biological functions .

Pharmacokinetics

For example, its solubility can affect its incorporation into the peptide chain, and its stability can influence the success of the deprotection steps .

Result of Action

The result of Boc-Cys(Trt)-OH’s action is the successful incorporation of cysteine residues into peptides and proteins . This allows for the synthesis of complex peptides that can then undergo proper folding, including the formation of disulfide bonds, to achieve their correct three-dimensional structure .

Action Environment

The action of Boc-Cys(Trt)-OH can be influenced by various environmental factors. For example, the pH of the solution can affect the protection and deprotection reactions . Additionally, the temperature can influence the rate of these reactions . Therefore, careful control of the reaction conditions is crucial for the successful use of Boc-Cys(Trt)-OH in peptide synthesis .

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

The future directions of “Boc-cys(trt)-osu” involve the development of increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine . This will facilitate the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

Biochemical Analysis

Biochemical Properties

Boc-cys(trt)-osu plays a crucial role in biochemical reactions, particularly in the protection of cysteine residues during peptide synthesis. The compound interacts with various enzymes and proteins involved in peptide bond formation. For instance, it is commonly used in solid-phase peptide synthesis, where it protects the thiol group of cysteine from oxidation and other side reactions. The interaction between this compound and the enzymes involved in peptide synthesis ensures the accurate assembly of peptide chains .

Cellular Effects

This compound influences various cellular processes by protecting cysteine residues in peptides and proteins. This protection is vital for maintaining the structural integrity and function of these biomolecules. In cellular environments, this compound can affect cell signaling pathways, gene expression, and cellular metabolism by ensuring that cysteine residues remain intact during peptide synthesis. This compound’s role in protecting cysteine is essential for the proper functioning of proteins involved in critical cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with cysteine residues in peptides and proteins. The compound forms a stable bond with the thiol group of cysteine, preventing it from participating in unwanted reactions. This protection is achieved through the formation of a trityl group, which shields the thiol group from oxidation and other chemical modifications. This compound’s ability to inhibit or activate enzymes depends on its interaction with specific cysteine residues, thereby influencing the overall activity of these enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound maintains its protective function for cysteine residues, ensuring the stability of synthesized peptides and proteins. Degradation of the compound can lead to a loss of protection and potential alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively protects cysteine residues without causing adverse effects. At high doses, this compound can exhibit toxic effects, leading to cellular damage and disruption of normal cellular processes. Studies have shown that there is a threshold dosage beyond which the compound’s protective benefits are outweighed by its toxic effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the assembly of peptide chains. Its role in protecting cysteine residues ensures the proper functioning of these metabolic pathways, preventing unwanted side reactions and ensuring the accurate synthesis of peptides and proteins. This compound’s influence on metabolic flux and metabolite levels is critical for maintaining the efficiency of peptide synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions ensure that the compound reaches its target sites, where it can effectively protect cysteine residues. The localization and accumulation of this compound within cells are influenced by its binding affinity to transporters and proteins involved in peptide synthesis .

Subcellular Localization

This compound’s subcellular localization is primarily determined by its targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles where it can exert its protective function. For instance, this compound may be localized to the endoplasmic reticulum or Golgi apparatus, where peptide synthesis occurs. Its activity and function are closely linked to its subcellular localization, ensuring the protection of cysteine residues during peptide assembly .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-cys(trt)-osu typically involves the protection of the cysteine thiol group with a trityl group and the amino group with a Boc group. The protected cysteine is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the N-hydroxysuccinimide ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but is scaled up to meet demand. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-cys(trt)-osu undergoes several types of reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include primary amines and secondary amines. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc and Trt groups.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-cys(trt)-osu is unique due to its combination of Boc and Trt protecting groups, which provide stability and ease of removal under specific conditions. This makes it particularly suitable for solid-phase peptide synthesis, where selective deprotection is crucial for the stepwise assembly of peptides .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O6S/c1-30(2,3)38-29(37)32-25(28(36)39-33-26(34)19-20-27(33)35)21-40-31(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25H,19-21H2,1-3H3,(H,32,37)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXAKJALBJDZTP-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)ON4C(=O)CCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)ON4C(=O)CCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401118115
Record name N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401118115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75179-29-2
Record name N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75179-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401118115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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